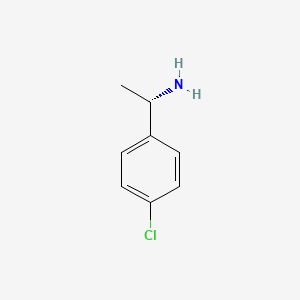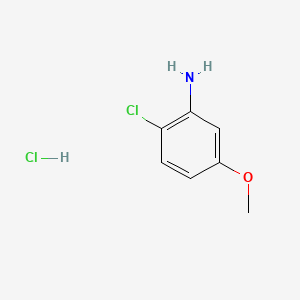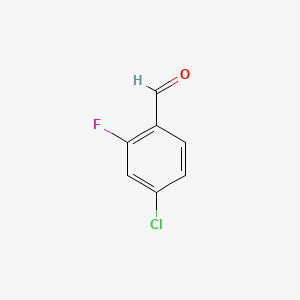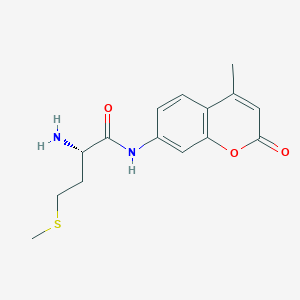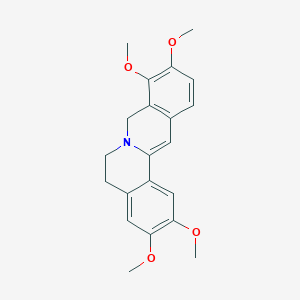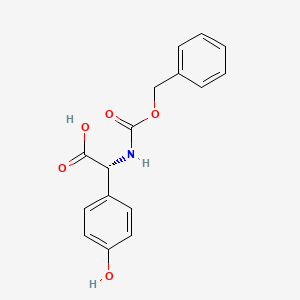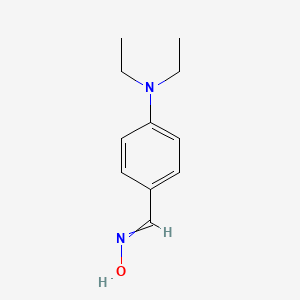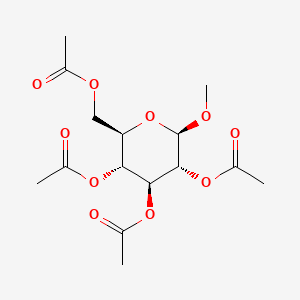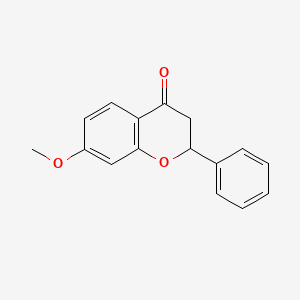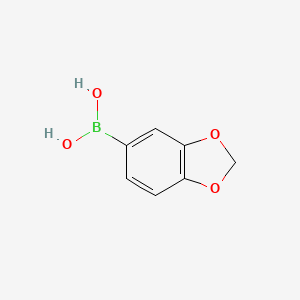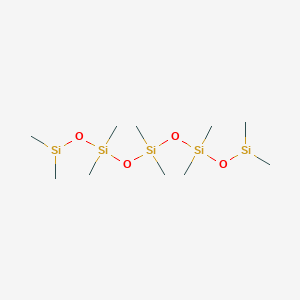
Pentasiloxane, 1,1,3,3,5,5,7,7,9,9-decamethyl-
説明
Pentasiloxane, 1,1,3,3,5,5,7,7,9,9-decamethyl- is a chemical compound with the CAS Number: 995-83-5 and a Molecular Weight of 356.79 . It is used in the preparation of surfactants .
Physical And Chemical Properties Analysis
Pentasiloxane, 1,1,3,3,5,5,7,7,9,9-decamethyl- is a liquid at room temperature . It has a boiling point of 100°C at 20 mmHg and a density of 0.8818 g/cm3 . The vapor pressure is 0.0±0.5 mmHg at 25°C .科学的研究の応用
Structural Analysis and Bond Characterization
Roth and Harker (1948) investigated the crystal structure of octamethylspiro [5.5] pentasiloxane, a compound closely related to decamethyl-pentasiloxane, providing insights into its molecular structure. The study highlighted the planarity of the (SiO)3 ring and the libration of methyl groups, which are critical in understanding the ionic character of the Si—O bond in such compounds (Roth & Harker, 1948).
Atmospheric Fate and Environmental Impact
McLachlan et al. (2010) explored the concentrations and fate of decamethylcyclopentasiloxane (D5) in the atmosphere, revealing its large-scale release from personal care products and its subsequent atmospheric transport and phototransformation. This study provides essential information on the environmental impact and behavior of D5 in the atmosphere (McLachlan et al., 2010).
Emission Patterns in Urban Areas
Coggon et al. (2018) quantified the ambient mixing ratios of D5 in North American cities, revealing significant emissions of D5 from personal care products. This study is crucial for understanding the urban emission patterns of D5, especially during peak commuter times (Coggon et al., 2018).
Analytical Methods for Detection
Kierkegaard and McLachlan (2010) developed a sensitive method for determining D5 in ambient air, addressing the challenge of environmental analysis and quantification of D5. This advancement is vital for accurate environmental monitoring of D5 concentrations (Kierkegaard & McLachlan, 2010).
Metabolic Enzyme Induction Studies
McKim et al. (1999) investigated the effects of D5 on the expression and activity of rat hepatic phase I and II metabolizing enzymes. This research provides insights into the biological impacts of D5 exposure and its metabolic processing in biological systems (McKim et al., 1999).
Safety And Hazards
Pentasiloxane, 1,1,3,3,5,5,7,7,9,9-decamethyl- is classified as a dangerous substance. It can cause skin irritation and serious eye irritation. It may also cause respiratory irritation. Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area. In case of skin contact, wash with plenty of water .
特性
InChI |
InChI=1S/C10H30O4Si5/c1-15(2)11-17(5,6)13-19(9,10)14-18(7,8)12-16(3)4/h1-10H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWBVOMGZISVLGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H30O4Si5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40880646 | |
| Record name | pentasiloxane, 1,1,3,3,5,5,7,7,9,9-decamethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40880646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pentasiloxane, 1,1,3,3,5,5,7,7,9,9-decamethyl- | |
CAS RN |
995-83-5 | |
| Record name | pentasiloxane, 1,1,3,3,5,5,7,7,9,9-decamethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40880646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,3,3,5,5,7,7,9,9-decamethylpentasiloxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.272.639 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



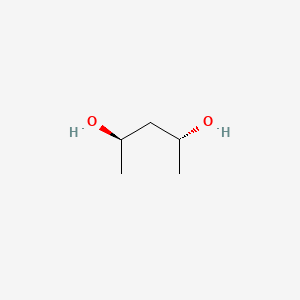
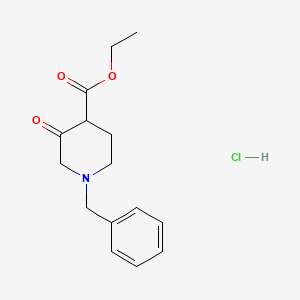
![7-Chloro-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1630966.png)
